molecular formula C7H16N2 B7931496 Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Cat. No.: B7931496
M. Wt: 128.22 g/mol
InChI Key: RPTGTAYSFGXFGV-ZETCQYMHSA-N
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Description

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to a pyrrolidine ring, which is further substituted with a methyl group at the 1-position. The (S) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an ethylation reaction, often using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its specific stereochemistry.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The (S) configuration plays a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amine: The ® enantiomer of the compound, which may have different biological activities.

    Ethyl-((S)-1-ethyl-pyrrolidin-3-yl)-amine: Similar structure but with an additional ethyl group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both ethyl and methyl groups, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

(3S)-N-ethyl-1-methylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGTAYSFGXFGV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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